molecular formula C13H21NO B5226512 1-[(5-methyl-2-furyl)methyl]azocane

1-[(5-methyl-2-furyl)methyl]azocane

Cat. No.: B5226512
M. Wt: 207.31 g/mol
InChI Key: UBADXAKKDIFIHJ-UHFFFAOYSA-N
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Description

1-[(5-methyl-2-furyl)methyl]azocane is a heterocyclic organic compound featuring an eight-membered azocane ring (a saturated ring containing one nitrogen atom) substituted with a 5-methyl-2-furylmethyl group. This structure combines the conformational flexibility of the azocane ring with the aromatic and electronic properties of the furyl moiety, which may influence its physicochemical and biological behavior.

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-12-7-8-13(15-12)11-14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBADXAKKDIFIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 65: 1-(4-(Azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Structure : Features an azocane ring linked via a but-2-yn-1-yl chain to a methylxanthine core (theobromine derivative).
  • Activity : Exhibits potent AChE inhibition (IC₅₀ = 0.089 μM), outperforming galantamine (IC₅₀ = 0.35 μM). The azocane substituent enhances binding affinity, likely due to its bulk and nitrogen lone-pair interactions with the enzyme’s active site .
  • Comparison : Unlike 1-[(5-methyl-2-furyl)methyl]azocane, compound 65’s azocane is part of a longer alkynyl chain and integrated into a xanthine scaffold. This suggests that azocane’s positioning relative to the core structure critically impacts biological activity.

Compound 69: 7-(3-(Azocan-1-yl)-but-2-yn-1-yl)-theophylline Derivative

  • Structure : Azocane is attached to a theophylline core via a propargyl chain.
  • Activity : Demonstrates moderate AChE inhibition (IC₅₀ = 0.15 μM), weaker than compound 65 but still significant. The reduced activity compared to compound 65 highlights the sensitivity of AChE inhibition to substituent length and core structure .

Table 1: Comparison of Azocane-Containing AChE Inhibitors

Compound Core Structure Substituent IC₅₀ (μM)
1-[(5-methyl-2-furyl)methyl]azocane Azocane 5-methyl-2-furylmethyl N/A*
Compound 65 Theobromine 4-(Azocan-1-yl)but-2-yn-1-yl 0.089
Compound 69 Theophylline 3-(Azocan-1-yl)but-2-yn-1-yl 0.15
Galantamine Benzofuran alkaloid - 0.35

Compounds with 5-Methyl-2-Furylmethyl Substituents

{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic Acid (CAS: 1022919-08-9)

  • Structure : A piperazine derivative substituted with the same 5-methyl-2-furylmethyl group but linked to an acetic acid moiety.
  • Comparison : The furylmethyl group in this compound is attached to a six-membered piperazine ring instead of an eight-membered azocane. Piperazine’s smaller ring size and additional nitrogen may alter solubility, hydrogen-bonding capacity, and target selectivity compared to azocane derivatives .

Table 2: Structural Comparison of Furylmethyl-Substituted Compounds

Compound Core Structure Molecular Weight Substituent Position Functional Groups
1-[(5-methyl-2-furyl)methyl]azocane Azocane 195.27* 1-position None
{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic Acid Piperazine 252.27 1-position 3-oxo, acetic acid

*Calculated based on formula C₁₁H₁₇NO.

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